molecular formula C23H20N4O2S B15035953 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-76-7

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15035953
CAS No.: 634896-76-7
M. Wt: 416.5 g/mol
InChI Key: YEFOVSJSAMPIRR-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide ( 634896-76-7) is a chemical compound supplied for research purposes. This compound belongs to the class of pyrazole-carbohydrazide derivatives, a group of heterocyclic molecules known to be investigated for their potential biological activity in scientific research . The molecular structure integrates a 1H-pyrazole core substituted with a (4-methylbenzyl)oxy phenyl group and a thiophen-2-ylmethylene hydrazide moiety . Pyrazole-carbohydrazide derivatives have been the subject of scientific studies due to their diverse pharmacological potential. Research on structurally similar compounds has indicated investigated mechanisms of action related to antioxidant activity, including the inhibition of reactive oxygen species (ROS) production and lipid peroxidation . Furthermore, certain analogues within this chemical class have demonstrated potent antiproliferative effects in screenings against various cancer cell lines, suggesting their value as leads in oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

634896-76-7

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O2S/c1-16-4-6-17(7-5-16)15-29-19-10-8-18(9-11-19)21-13-22(26-25-21)23(28)27-24-14-20-3-2-12-30-20/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

YEFOVSJSAMPIRR-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole core: This is usually achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the phenyl and thiophene groups: This step involves the coupling of the pyrazole core with 4-((4-Methylbenzyl)oxy)benzaldehyde and thiophene-2-carbaldehyde through a condensation reaction.

    Formation of the carbohydrazide group: This is typically done by reacting the intermediate product with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Functional Group

The N'-(thiophen-2-ylmethylene) hydrazone can undergo hydrolysis under acidic or basic conditions to generate a carbonyl compound. For example, analogous hydrazones (e.g., N'-(pyridin-3-ylmethylene) derivatives) hydrolyze in the presence of HCl in ethanol to form ketones.

Reaction Type Conditions Product
Acidic hydrolysisHCl (ethanol)Corresponding ketone
Basic hydrolysisNaOH (aqueous)Carbonyl compound

This reaction is critical for synthesizing intermediates for further derivatization.

Condensation Reactions

The carbohydrazide group (-CONHNH2) can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones), forming hydrazones or azo derivatives. For instance, pyrazole-carboxaldehydes react with hydrazine derivatives under reflux to form condensed products .

Reagent Conditions Product Type
Aldehydes/ketonesReflux (ethanol)Hydrazones
AminesRoom temp.Azo compounds

Nucleophilic Substitution

The thiophen-2-ylmethylene group may undergo electrophilic substitution if activated. While direct evidence for this compound is lacking, analogous arylmethylene derivatives (e.g., pyridinylmethylene) react with nucleophiles like amines or alcohols under specific conditions.

Reaction Type Reagents Product
Electrophilic substitutionActivating agents (e.g., Lewis acids)Substituted thiophene derivatives

Reactivity of the Thiophene Ring

The thiophene moiety may participate in oxidation or coupling reactions. For example, thiophene derivatives are known to undergo oxidation to form thiophene-2-sulfonic acid or cross-coupling reactions (e.g., Suzuki coupling).

Stability and Degradation

The compound’s stability depends on the presence of labile groups. The 4-methylbenzyl oxy group may undergo cleavage under harsh conditions (e.g., strong acids), while the pyrazole ring can be susceptible to ring-opening reactions with nucleophiles .

Key Considerations

  • Solubility : The 4-methylbenzyl oxy group enhances lipophilicity, influencing reaction conditions.

  • Selectivity : The thiophen-2-ylmethylene group may dominate reactivity in mixed functional group systems.

  • Safety : Handle with care due to potential irritant properties of hydrazine derivatives .

Scientific Research Applications

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent at Pyrazole-5 Position Hydrazide Substituent Key Properties/Activities References
Target Compound : 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide 4-((4-Methylbenzyl)oxy)phenyl Thiophen-2-ylmethylene High lipophilicity; potential π-π interactions
3-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl Thiophen-2-ylmethylene Reduced steric bulk; increased polarity
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-[(2-Chlorobenzyl)oxy]phenyl 2-Hydroxybenzylidene Enhanced hydrogen bonding; electron-withdrawing Cl
5-(4-((4-Methylbenzyl)oxy)phenyl)-N′-(naphthalen-1-ylmethylene)-1H-pyrazole-3-carbohydrazide 4-((4-Methylbenzyl)oxy)phenyl Naphthylmethylene Increased aromatic surface area
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyloxy group (target compound) is electron-donating, enhancing lipophilicity compared to the electron-withdrawing 2-chlorobenzyloxy group in .
  • Polarity : The 4-methoxyphenyl analog () is more polar due to the methoxy group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound.

Pharmacological Potential

  • Antimicrobial Activity : Thiophene-containing analogs (target and ) show promise due to sulfur’s role in disrupting microbial membranes .
  • Anticancer Activity : Pyrazole-carbohydrazides with extended aromatic systems (e.g., naphthylmethylene in ) exhibit enhanced DNA intercalation, a mechanism less likely in the target compound .

Biological Activity

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide, a compound with the molecular formula C24H22N4O3SC_{24}H_{22}N_4O_3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a thiophene ring and a 4-methylbenzyl ether group. Its structural characteristics are pivotal in determining its biological interactions.

PropertyValue
Molecular FormulaC24H22N4O3SC_{24}H_{22}N_4O_3S
Molar Mass446.52 g/mol
CAS Number700357-30-8

Synthesis

The synthesis of this compound typically involves the condensation of 4-[(4-methylbenzyl)oxy]benzoylhydrazine with thiophene-2-carbaldehyde under reflux conditions. The reaction yields the desired hydrazone derivative, which can be crystallized for further characterization .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:

  • Cell Lines Tested : HeLa (cervical cancer), CaCo-2 (colon cancer), and others.
  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogenic bacteria and fungi. In vitro assays have demonstrated its efficacy in inhibiting the growth of:

  • Bacteria : Staphylococcus aureus, Escherichia coli.
  • Fungi : Candida albicans.

The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential utility in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effect on human cancer cell lines.
    • Findings : The compound exhibited an IC50 value of approximately 10 µM against HeLa cells, indicating potent anticancer activity.
    • : Further investigation is warranted to explore its mechanism and potential as a therapeutic agent.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against common pathogens.
    • Findings : The compound displayed significant inhibition zones in agar diffusion tests against E. coli and S. aureus.
    • : Suggests potential as a lead compound for developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.